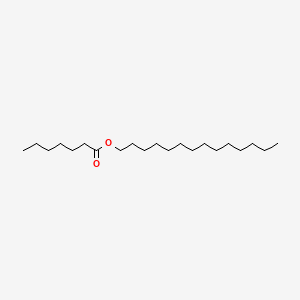
Tetradecyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl heptanoate is an ester compound formed from the reaction between tetradecyl alcohol and heptanoic acid. It is known for its use in various industrial applications, particularly as a biodegradable lubricant and solvent. The compound is characterized by its long carbon chain, which contributes to its hydrophobic properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecyl heptanoate is typically synthesized through an esterification reaction between tetradecyl alcohol and heptanoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or Amberlyst® 15, and is carried out at elevated temperatures around 90°C . The reaction involves the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the acid, releasing water as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts like Amberlyst® 15 allows for efficient conversion and easy separation of the catalyst from the product . The reaction conditions are optimized to maximize the yield and minimize the formation of byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl heptanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of the ester can occur under acidic or basic conditions, leading to the formation of tetradecyl alcohol and heptanoic acid . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used in transesterification reactions.
Major Products
Hydrolysis: Tetradecyl alcohol and heptanoic acid.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Applications De Recherche Scientifique
Tetradecyl heptanoate has been studied for its applications in various fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Potential use in drug delivery systems due to its hydrophobic properties.
Industry: Employed as a biodegradable lubricant and in the formulation of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of tetradecyl heptanoate in biological systems involves its interaction with lipid membranes due to its hydrophobic nature. This interaction can disrupt membrane integrity and affect cellular processes. In chemical reactions, the ester bond formation and cleavage are governed by nucleophilic attack on the carbonyl carbon, facilitated by catalysts and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecyl pentanoate
- Tridecyl octanoate
- Propyl octadecanoate
Uniqueness
Tetradecyl heptanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Compared to similar esters, it has a balanced hydrophobicity and stability, making it suitable for a wide range of applications .
By understanding the properties and applications of this compound, researchers and industries can leverage its potential in various fields, from organic synthesis to environmental management.
Propriétés
Numéro CAS |
29710-33-6 |
|---|---|
Formule moléculaire |
C21H42O2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
tetradecyl heptanoate |
InChI |
InChI=1S/C21H42O2/c1-3-5-7-9-10-11-12-13-14-15-16-18-20-23-21(22)19-17-8-6-4-2/h3-20H2,1-2H3 |
Clé InChI |
IRYILAALKRHYJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)

![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)

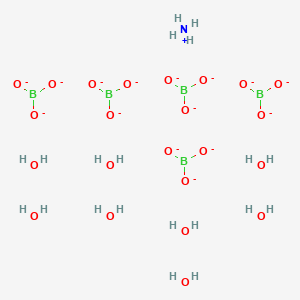
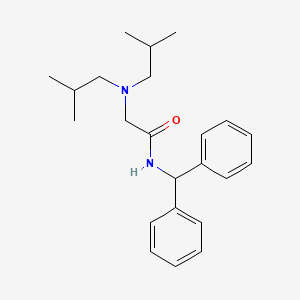
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
![1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13831882.png)
![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)
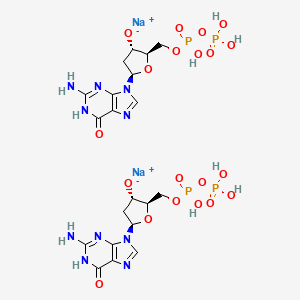
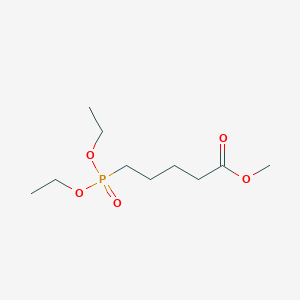
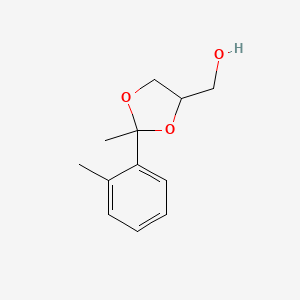
![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)
